3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
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Overview
Description
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic compound with a molecular formula of C15H11BrFN3O. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a hydrazinyl linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the following steps:
Formation of the hydrazone: The reaction between 4-fluorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone is then acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- 3-bromo-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- 3-bromo-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Uniqueness
The uniqueness of 3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13BrFN3O2 |
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Molecular Weight |
378.20 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrFN3O2/c17-13-3-1-2-12(8-13)16(23)19-10-15(22)21-20-9-11-4-6-14(18)7-5-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
DRYBMJQWGXLKPT-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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